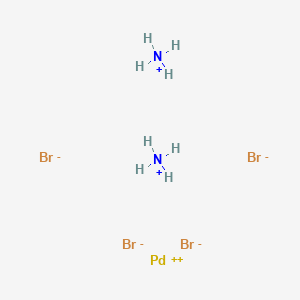![molecular formula C9H18NO10P B094141 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid CAS No. 15454-37-2](/img/structure/B94141.png)
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is a derivative of muramic acid, which is a key component of the peptidoglycan layer in bacterial cell walls. This compound plays a crucial role in the recycling of peptidoglycan, a process essential for bacterial growth and survival. This compound is involved in various biochemical pathways, including the synthesis and remodeling of the bacterial cell wall.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of muramic acid-6-phosphate typically involves the phosphorylation of muramic acid. One common method is the use of phosphoenolpyruvate and uridine diphosphate N-acetylglucosamine as starting materials. The reaction is catalyzed by the enzyme MurA, followed by the action of MurB to form uridine diphosphate N-acetylmuramic acid. This intermediate is then phosphorylated to produce muramic acid-6-phosphate .
Industrial Production Methods
Industrial production of muramic acid-6-phosphate often involves microbial fermentation processes. Bacteria such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of muramic acid-6-phosphate. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to produce various oxidized derivatives.
Reduction: Reduction reactions can convert muramic acid-6-phosphate into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of muramic acid-6-phosphate, which can be used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is essential for studying bacterial cell wall synthesis and remodeling.
Medicine: Research on muramic acid-6-phosphate contributes to the development of antibiotics targeting bacterial cell walls.
Industry: It is used in the production of bacterial cell wall components for various industrial applications.
Wirkmechanismus
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid exerts its effects by participating in the peptidoglycan recycling pathway. It is converted to N-acetylglucosamine-6-phosphate by the enzyme MurQ etherase. This conversion is crucial for the synthesis of new peptidoglycan, which is essential for bacterial cell wall integrity and function. The molecular targets include enzymes involved in peptidoglycan biosynthesis and recycling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetylglucosamine-6-phosphate
- Uridine diphosphate N-acetylmuramic acid
- N-acetylmuramic acid
Uniqueness
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is unique due to its specific role in the peptidoglycan recycling pathway. Unlike other similar compounds, it is directly involved in the conversion process that leads to the synthesis of new peptidoglycan. This makes it a critical target for antibiotics aiming to disrupt bacterial cell wall synthesis .
Eigenschaften
CAS-Nummer |
15454-37-2 |
|---|---|
Molekularformel |
C9H18NO10P |
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
InChI-Schlüssel |
FJABMBOKQGQIII-KDBDHQKJSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Isomerische SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Synonyme |
muramic acid-6-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
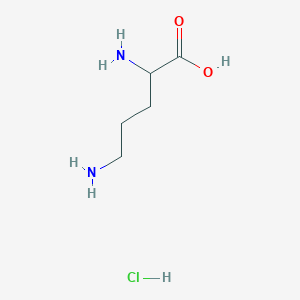
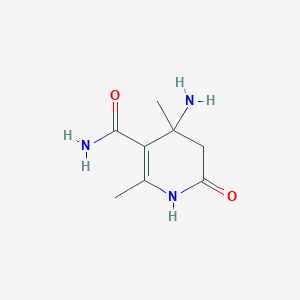
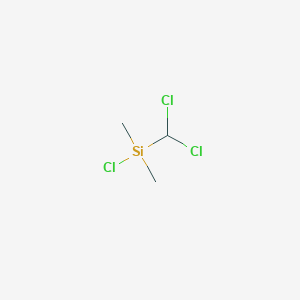


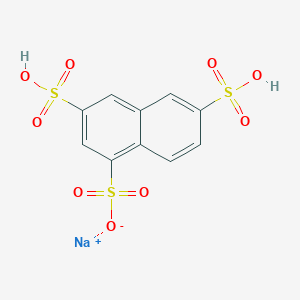
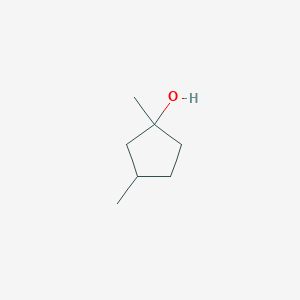
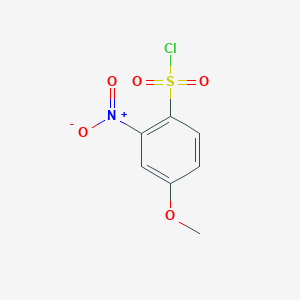

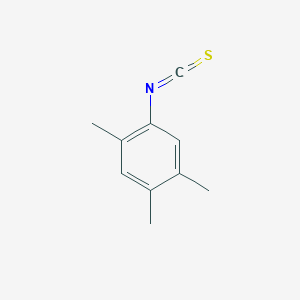
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
